molecular formula C17H24N2O3 B2969685 N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide CAS No. 1351648-89-9

N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide

Cat. No.: B2969685
CAS No.: 1351648-89-9
M. Wt: 304.39
InChI Key: SFPLAQQMATWTLI-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide: is a synthetic organic compound characterized by its unique molecular structure, which includes a benzyl group, a cyclohexyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide typically involves the reaction of benzylamine with 2-cyclohexyl-2-hydroxyethylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired oxalamide. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For

Properties

IUPAC Name

N-benzyl-N'-(2-cyclohexyl-2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-15(14-9-5-2-6-10-14)12-19-17(22)16(21)18-11-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,20H,2,5-6,9-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPLAQQMATWTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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